![molecular formula C15H16F2N2O3 B606803 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone CAS No. 1309793-47-2](/img/structure/B606803.png)
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, commonly referred to as DFMO, is a novel drug molecule that has recently been developed for a variety of therapeutic applications. As a member of the isoxazole family, DFMO has a unique chemical structure that makes it highly effective in targeting a wide range of biological targets. In addition, DFMO has been shown to possess a number of pharmacological properties that make it an attractive candidate for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Protection against UVB-Induced Squamous Cell Carcinoma
CPSI-1306 has been used as a small-molecule Macrophage Migration Inhibitory Factor (MIF) inhibitor to study its effects on UVB light-induced inflammation and squamous carcinogenesis . The study found that CPSI-1306 can decrease skin thickness and myeloperoxidase (MPO) activity, increase keratinocyte apoptosis and p53 expression, decrease proliferation and phosphohistone variant H2AX (γ-H2AX), and enhance repair of cyclobutane pyrimidine dimers . This suggests that MIF inhibition is a promising strategy for prevention of the deleterious cutaneous effects of acute and chronic UVB exposure .
Treatment of Aggressive Breast Cancer
CPSI-1306 has been evaluated for its clinical efficacy against aggressive breast cancer . The compound was found to significantly induce apoptosis and reduce the viability of metastatic breast cancer cells in a dose- and time-dependent manner . Mechanistic studies showed that CPSI-1306 induced apoptosis by reducing mitochondrial membrane potential by increasing apoptogenic signals, including Apoptosis Induction Factor (AIF) and Cytochrome-C . Further analysis revealed that CPSI-1306 inhibits activation of cell proliferation marker AKT in metastatic breast cancer cells .
Wirkmechanismus
Target of Action
The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .
Mode of Action
CPSI-1306 acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. CPSI-1306 has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .
Biochemical Pathways
CPSI-1306 affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, CPSI-1306 enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .
Pharmacokinetics
Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.
Result of Action
The action of CPSI-1306 leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with CPSI-1306 revealed a reduced number of proliferative cells and blood vessels .
Action Environment
The action of CPSI-1306 can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of CPSI-1306 in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of CPSI-1306 .
Eigenschaften
IUPAC Name |
2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOSEVHCSNYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

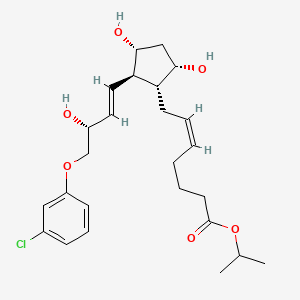
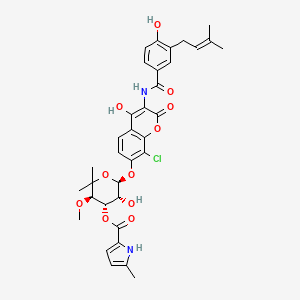
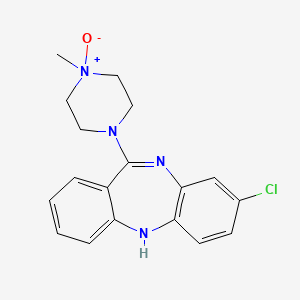
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
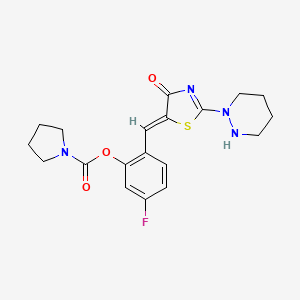

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
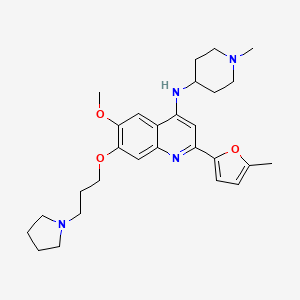
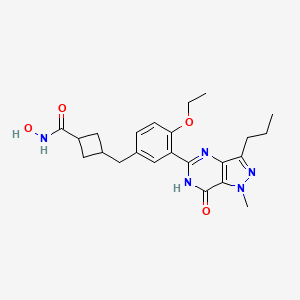
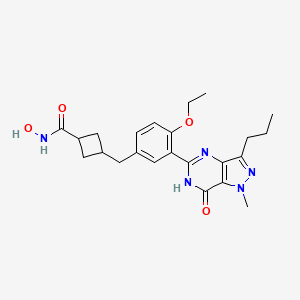
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)